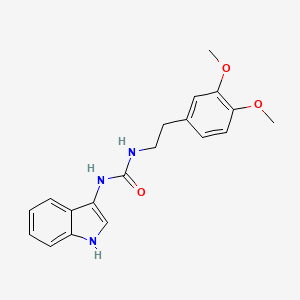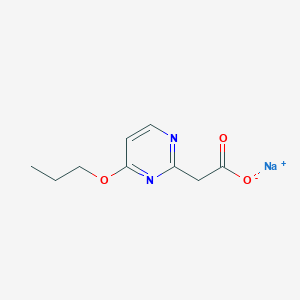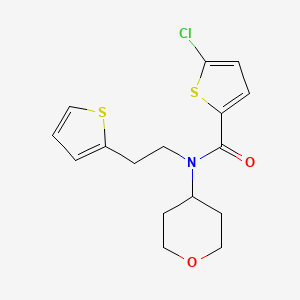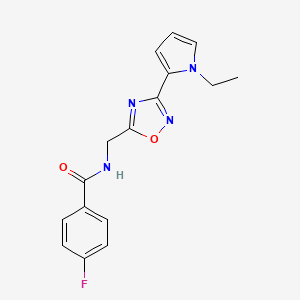
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea, also known as DOI, is a potent hallucinogenic drug that belongs to the phenethylamine and tryptamine families. DOI is a selective 5-HT2A receptor agonist, which means that it binds to and activates the serotonin receptor in the brain. This receptor is responsible for regulating mood, perception, and cognition, and therefore, DOI has been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.
Mechanism of Action
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea binds to and activates the 5-HT2A receptor, which leads to an increase in the activity of the prefrontal cortex and other brain regions associated with perception and cognition. This activation results in altered sensory perception, mood, and thought processes, which can lead to hallucinations and other psychedelic effects.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to altered mood and perception. It has also been shown to increase brain activity in regions associated with sensory processing, emotion, and cognition.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its potential for inducing hallucinations and altered perception can make it difficult to use in certain experiments, and its effects can be highly variable depending on the individual and the dose used.
Future Directions
There are several potential future directions for research on 1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea, including its use as a tool for studying the neurochemistry of psychosis and other psychiatric disorders. It may also have potential therapeutic applications in treating depression, anxiety, and addiction, although further research is needed to fully understand its effects and potential risks. Additionally, research may focus on developing new compounds that target the 5-HT2A receptor with greater selectivity and fewer side effects.
Synthesis Methods
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea can be synthesized through several methods, including the condensation of 2,5-dimethoxyphenethylamine with isatoic anhydride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,5-dimethoxyphenethylamine with phosgene, followed by reaction with indole-3-carboxylic acid.
Scientific Research Applications
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has been extensively studied for its effects on the central nervous system, particularly its ability to induce hallucinations and alter perception. It has been used as a research tool to study the neurochemical basis of psychosis and to develop new treatments for psychiatric disorders. 1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has also been studied for its potential therapeutic applications in treating depression, anxiety, and addiction.
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-8-7-13(11-18(17)25-2)9-10-20-19(23)22-16-12-21-15-6-4-3-5-14(15)16/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYHWYYYONSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)

![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)
![5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2782195.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2782196.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2782197.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B2782201.png)



![N-(3-acetylphenyl)-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2782208.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)